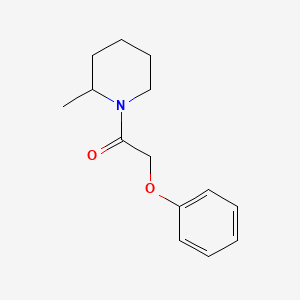
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide, also known as HPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPPA belongs to the class of compounds known as piperidines and has a molecular weight of 268.35 g/mol. In
Mécanisme D'action
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide acts as a positive allosteric modulator of the NMDA receptor by binding to a specific site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has been shown to improve cognitive function in animal models, as well as reduce pain and inflammation. 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its specificity for the NMDA receptor, which allows for targeted modulation of this receptor. However, 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide's low solubility in water can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the exploration of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide's potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with N-(tert-butoxycarbonyl)-4-piperidone in the presence of sodium hydride and iodine. This reaction yields 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide as the final product. The purity of 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide can be further enhanced through recrystallization.
Applications De Recherche Scientifique
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. 2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-2-4-12(5-3-11)15-14(18)10-16-8-6-13(17)7-9-16/h2-5,13,17H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRWGOLDRJXGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














